![molecular formula C13H16N4 B1299360 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline CAS No. 743444-21-5](/img/structure/B1299360.png)
3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazoloazepine derivatives has been explored through various methods. One approach involves the intramolecular 1,3-dipolar cycloaddition reaction of 2-alkynylphenylallyl azides, which are obtained from 2-alkynylbenzaldehydes via Baylis-Hillman adducts, followed by acetylation and nucleophilic substitution by azide . Another method uses hexanolactam as a starting material, followed by O-methylation and cyclization with carbazic acid methyl ester or methyldithiocarbazate to produce triazoloazepin-3-one(thiol) derivatives, which are confirmed by MS and ^1HNMR . Additionally, the synthesis of 3,5,7-triaryl-5,6-dihydro-4H-1,2,5-triazepines is achieved by cyclocondensation of N,N-bis(phenacyl)anilines with hydrazine hydrate, with improved yields in the presence of p-toluenesulfonic acid .
Molecular Structure Analysis
The molecular structure of triazoloazepine derivatives is characterized by the presence of a triazolo ring fused to an azepine ring. The synthesis methods mentioned result in the formation of various substituted triazoloazepine compounds, which can be further modified through acylation reactions. For instance, 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile can react with carboxylic acid anhydrides and chlorides to afford N-acyl or C-acyl derivatives, depending on the reaction conditions and the nature of the acylating agent .
Chemical Reactions Analysis
The chemical reactivity of triazoloazepine derivatives is influenced by the substituents and the reaction conditions. Acylation of triazoloazepine nitriles can lead to different products: N-acyl derivatives are formed under certain conditions, while C-acyl derivatives can be obtained through the migration of the acyl group upon heating . The choice of acylating agent and the reaction environment play crucial roles in determining the site of acylation and the stability of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloazepine derivatives are determined by their molecular structure and substituents. These heterocyclic compounds exhibit bioactivity and have potential additive values, as indicated by their synthesis from hexanolactam . The methods used for their synthesis are noted for being easy to handle, mild, and cost-effective, making them suitable for industrial production. The confirmation of the synthesized compounds' structures through MS and ^1HNMR suggests that they have distinct and identifiable spectral properties .
Applications De Recherche Scientifique
Herbicidal Activities
Compounds within the same family as "3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline" have been explored for their herbicidal activities. A study on novel tetrahydro-[1,2,4]triazolo[4,3-a]azepin derivatives showed moderate herbicidal activity against rape and barnyard grass, indicating potential agricultural applications (Wang et al., 2006).
Anticonvulsant Activity
Research has also been conducted on the anticonvulsant properties of derivatives related to "3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline". One study reported the synthesis and anticonvulsant activity of 9-alkoxy-6,7-dihydro-2H-benzo[c][1,2,4]triazolo[4,3-a]azepin-3(5H)-one derivatives, with some compounds showing promising results in the maximal electroshock (MES) test (Piao et al., 2012).
Anxiolytic Activity
Another area of interest is the potential anxiolytic activity of triazolo[4,3-a]azepin derivatives. A study synthesized and evaluated the anxiolytic activity of 3-aryl-1-(41methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives. These compounds showed promising results in comparison to known drugs like diazepam and gidazepam, suggesting potential for the development of new anxiolytics (Demchenko et al., 2020).
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of triazolo[4,3-a]azepin derivatives have also been explored. One study synthesized and evaluated the antimicrobial activity of 3-arylaminomethyl-1-(2-oxo-2-arylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromides and related compounds against various strains of bacteria and fungi. The research identified compounds with activity comparable to or better than standard antibiotics, highlighting the potential of these compounds in antimicrobial drug development (Demchenko et al., 2021).
Mécanisme D'action
Target of Action
A structurally similar compound, 4-fluoro-3-[5h,6h,7h,8h,9h-[1,2,4]triazolo[4,3-a]azepin-3-yl]aniline (fta), is known to be a potent and selective inhibitor of the ion channels trpv1 and trpa1 . These ion channels play crucial roles in pain perception and inflammation.
Mode of Action
If it shares a similar mechanism with FTA, it may interact with its targets (TRPV1 and TRPA1 ion channels) and inhibit their activity, leading to changes in cellular signaling .
Biochemical Pathways
If it acts similarly to fta, it may influence pathways related to pain perception and inflammation through its interaction with trpv1 and trpa1 ion channels .
Result of Action
If it acts similarly to FTA, it may lead to reduced activity of TRPV1 and TRPA1 ion channels, potentially resulting in altered pain perception and inflammation .
Propriétés
IUPAC Name |
3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-11-6-4-5-10(9-11)13-16-15-12-7-2-1-3-8-17(12)13/h4-6,9H,1-3,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFYWYRBKLWXFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366574 | |
| Record name | 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline | |
CAS RN |
743444-21-5 | |
| Record name | 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



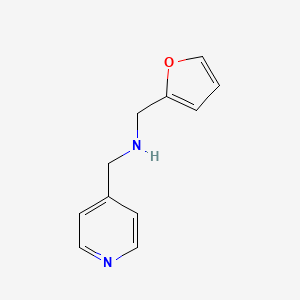
![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)
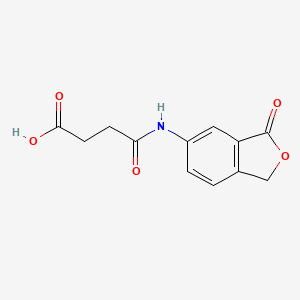
![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)
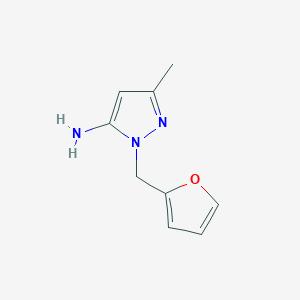

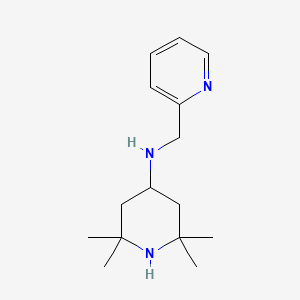
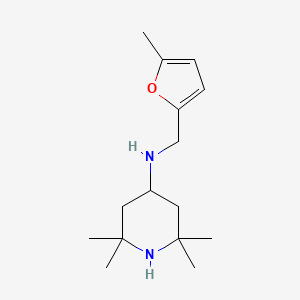

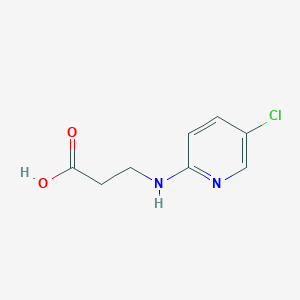
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B1299307.png)
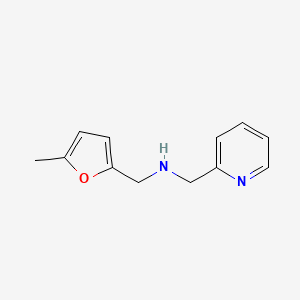

![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299314.png)